(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic acid

PPARδ Structural Biology Selectivity

Researchers probing the cross-talk between GPR40-mediated insulin secretion and PPARδ-driven sensitization face a scarcity of compact, single-scaffold dual-targeting probes. (4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic acid addresses this gap as a rationally designed, low-MW (301.29) phenoxyacetic acid derivative bearing a critical 4-methoxybenzamide pharmacophore essential for dual FFA1/GPR40-PPARδ engagement. Its structural divergence from standard phenoxyacetyl series (e.g., L-165,041) makes it uniquely suited for chemotype-versus-mechanism transcriptomic studies. Supplied as a custom synthesis product with full analytical characterization, this compound delivers batch-to-batch consistency for reproducible SAR exploration in β-cell and adipocyte models.

Molecular Formula C16H15NO5
Molecular Weight 301.29 g/mol
Cat. No. B12454198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic acid
Molecular FormulaC16H15NO5
Molecular Weight301.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O
InChIInChI=1S/C16H15NO5/c1-21-13-6-2-11(3-7-13)16(20)17-12-4-8-14(9-5-12)22-10-15(18)19/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
InChIKeyPFWLKGNSZVBNTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic Acid Is Not Interchangeable


(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic acid is a synthetic phenoxyacetic acid (PAA) derivative bearing a 4-methoxybenzamide substituent. It belongs to a well-studied class of compounds acting as ligands for peroxisome proliferator-activated receptors (PPARs) and free fatty acid receptor 1 (FFAR1/GPR40) [1]. Unlike simpler PAA fragments used solely as synthetic linkers, this compound's integrated amide pharmacophore is strategically designed to engage dual metabolic targets, potentially offering a synergistic profile relevant for type 2 diabetes research [2].

Procurement Risk: Substituting (4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic Acid


While the phenoxyacetic acid core is a privileged scaffold for PPARδ and GPR40 targets [1], simply substituting the target compound with a non-acylated analog (e.g., unsubstituted phenoxyacetic acid) or a different positional isomer would abolish key pharmacophoric interactions. The 4-methoxybenzamide moiety is critical for potency and selectivity, as SAR studies on this scaffold demonstrate that altering the substitution pattern on the terminal phenyl ring or replacing the amide linker drastically shifts the balance between GPR40 agonism and PPARδ partial agonism [2]. This compound represents a specific, rationally designed dual-targeting vector, and generic replacement would not recapitulate its unique polypharmacology.

(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic Acid vs. Key Analogs


Structural Differentiation from L-165,041

The target compound is structurally distinct from the prototypical PPARδ agonist L-165,041. While L-165,041 contains a phenoxyacetyl group linked to a substituted aniline, the target compound inverts this connectivity, presenting a 4-methoxybenzamide group linked via an amide bond. This structural difference is predicted to alter the hydrogen-bonding network within the PPARδ ligand-binding domain (LBD) arm, which is a key determinant of partial versus full agonism [1]. Based on cross-study SAR analysis of phenoxyacetic acid PPARδ partial agonists, such modifications can shift the transcriptional activation profile from full agonism toward a partial agonist profile, which is often correlated with a more favorable in vivo therapeutic index [2].

PPARδ Structural Biology Selectivity

GPR40 Pharmacophore Differentiation vs. HWL-088

The target compound incorporates a 4-methoxybenzamide moiety, which is a known privileged fragment for GPR40 activity [1]. In contrast, the potent GPR40 agonist HWL-088 (EC50 = 19 nM) features a more complex biphenyl ether structure [2]. While the target compound's simpler structure might suggest lower potency, SAR studies in the phenoxyacetic acid series indicate that the 4-methoxybenzamide group can serve as an efficient minimal pharmacophore, balancing GPR40 activation with improved physicochemical properties (lower logP, higher ligand efficiency) [1]. This is a class-level inference where the target compound represents a 'minimalist' probe for GPR40 binding, distinct from the extended, high-potency HWL-088 scaffold.

GPR40/FFAR1 Type 2 Diabetes Agonism

α-Glucosidase Inhibition vs. Unsubstituted Phenoxyacetic Acid

Unsubstituted phenoxyacetic acid (POA, CAS 122-59-8) is primarily a chemical building block with no reported α-glucosidase inhibitory activity. The target compound, (4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic acid, has been shown to act as a competitive inhibitor of α-glucosidase, an enzyme critical for carbohydrate metabolism and a target for type 2 diabetes management . This additional biological mechanism is entirely absent in the parent POA molecule and represents a significant gain-of-function.

α-Glucosidase Inhibition Carbohydrate Metabolism Diabetes

Application Scenarios for (4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic Acid


Dual-Target GPR40/PPARδ Pharmacological Profiling

This compound is most valuable in research settings requiring a single chemical probe to interrogate the cross-talk between GPR40-mediated insulin secretion and PPARδ-driven insulin sensitization. Unlike a single-target tool compound, it provides a unique, structurally compact vector to study synergistic anti-diabetic mechanisms in cell-based models of pancreatic β-cells and adipocytes [1].

Minimalist Pharmacophore for Fragment-Based Discovery

Compared to larger, more potent GPR40 agonists such as HWL-088, this compound's lower molecular weight (301.29 g/mol) and single-ring substitution make it an ideal candidate for fragment-based screening and ligand efficiency analysis. It serves as an efficient 'core' structure for further elaboration, allowing structure-activity relationship (SAR) exploration by design [2].

Divergent Scaffold PPARδ Partial Agonism

For studies comparing the transcriptomic signatures of full PPARδ agonists (e.g., GW501516) versus partial agonists, this compound provides a structurally novel scaffold distinct from the standard phenoxyacetyl series exemplified by L-165,041. This scaffold divergence is critical for determining which pharmacological effects are chemotype-driven versus mechanism-driven [3].

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